molecular formula C4H9N B122466 Pyrrolidine CAS No. 123-75-1

Pyrrolidine

Cat. No. B122466
CAS RN: 123-75-1
M. Wt: 71.12 g/mol
InChI Key: RWRDLPDLKQPQOW-UHFFFAOYSA-N
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Patent
US07091352B2

Procedure details

(S)-1,2,3,5,6,7,8,8a-octahydroindolizin-5,7-dione (117 mg (0.76 mmol), prepared as described in 3)) was dissolved in ethanol (1.2 ml). To the solution was added pyrrolidine (128 μl, 1.53 mmol), and the resulting mixture was allowed to stand at room temperature for 5 minutes. At the end of this time, the reaction mixture was concentrated by distillation under reduced pressure to remove solvents and any excess of pyrrolidine, to give the title compound (160 mg) as a light yellow powder (yield quantitative).
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:9]2[N:4]([C:5](=[O:11])[CH2:6][C:7](=O)[CH2:8]2)[CH2:3][CH2:2]1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C(O)C>[NH:4]1[CH2:9][CH2:1][CH2:2][CH2:3]1.[N:12]1([C:7]2[CH2:8][C@H:9]3[N:4]([CH2:3][CH2:2][CH2:1]3)[C:5](=[O:11])[CH:6]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
C1CCN2C(CC(C[C@H]12)=O)=O
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
128 μL
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time, the reaction mixture was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvents

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1CCCC1
Name
Type
product
Smiles
N1(CCCC1)C1=CC(N2CCC[C@H]2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 204.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.